Ethyl 3-hydroxy-4,4,4-trichlorobutyrate
Overview
Description
Ethyl 3-hydroxy-4,4,4-trichlorobutyrate is a chemical compound with the molecular formula C6H9Cl3O3. It is known for its unique structure, which includes three chlorine atoms attached to the same carbon atom, making it a trichlorinated compound. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-4,4,4-trichlorobutyrate can be synthesized through the catalytic hydrogenation of ethyl acetoacetate . This process involves the reduction of ethyl acetoacetate in the presence of a catalyst, typically palladium on carbon, under hydrogen gas.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxy-4,4,4-trichlorobutyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon under hydrogen gas are common.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used.
Major Products:
Oxidation: Formation of ethyl 3-oxo-4,4,4-trichlorobutyrate.
Reduction: Formation of ethyl 3-hydroxybutyrate.
Substitution: Formation of ethyl 3-hydroxy-4,4-dichlorobutyrate or other substituted derivatives.
Scientific Research Applications
Ethyl 3-hydroxy-4,4,4-trichlorobutyrate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-4,4,4-trichlorobutyrate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the trichloromethyl group can undergo various chemical transformations. These properties make it a versatile compound in chemical synthesis and research.
Comparison with Similar Compounds
Ethyl 3-hydroxybutyrate: A similar compound without the trichloromethyl group, used in fragrance and flavor industries.
Ethyl 3-oxo-4,4,4-trichlorobutyrate: An oxidized form of ethyl 3-hydroxy-4,4,4-trichlorobutyrate.
Ethyl (S)-4-chloro-3-hydroxybutyrate: A chiral intermediate used in pharmaceutical synthesis.
Uniqueness: this compound is unique due to its trichloromethyl group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic applications where such reactivity is desired.
Properties
IUPAC Name |
ethyl 4,4,4-trichloro-3-hydroxybutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h4,10H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSBEAZIKBJBBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(Cl)(Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19486-93-2 | |
Record name | ETHYL 3-HYDROXY-4,4,4-TRICHLOROBUTYRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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